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Compound of Interest

Compound Name: tert-Amyl acetate

Cat. No.: B1606918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of tert-amyl acetate and its

structural isomers: n-amyl acetate, isoamyl acetate, and sec-amyl acetate. The information

presented is supported by experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a

comprehensive analysis for identification and differentiation of these isomeric compounds.

Structural Isomers of Amyl Acetate
tert-Amyl acetate and its isomers share the same molecular formula, C7H14O2, but differ in

the branching of the amyl group. This structural variation leads to distinct spectroscopic

properties that allow for their individual identification. The relationship between these isomers is

illustrated below.
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Figure 1: Relationship between tert-Amyl Acetate and its isomers.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for tert-amyl acetate and its isomers.

Solvent: CDCl₃
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Compound Chemical Shift (δ) [ppm] and Multiplicity

tert-Amyl Acetate
1.88 (s, 3H, CH₃CO), 1.42 (s, 6H, (CH₃)₂C),

1.79 (q, 2H, CH₂), 0.88 (t, 3H, CH₃CH₂)

n-Amyl Acetate

4.06 (t, 2H, OCH₂), 2.05 (s, 3H, CH₃CO), 1.62

(quint, 2H, OCH₂CH₂), 1.33 (sext, 2H, CH₂CH₃),

0.92 (t, 3H, CH₂CH₃)

Isoamyl Acetate

4.09 (t, 2H, OCH₂), 2.04 (s, 3H, CH₃CO), 1.69

(m, 1H, CH), 1.52 (q, 2H, CH₂CH), 0.92 (d, 6H,

(CH₃)₂)

sec-Amyl Acetate

4.87 (sext, 1H, OCH), 2.03 (s, 3H, CH₃CO),

1.50 (m, 2H, CH₂), 1.20 (d, 3H, CH₃CH), 0.89 (t,

3H, CH₂CH₃)

Solvent: CDCl₃

Compound Chemical Shift (δ) [ppm]

tert-Amyl Acetate
170.5 (C=O), 81.5 (OC(CH₃)₂), 33.7 (CH₂), 25.1

((CH₃)₂C), 21.2 (CH₃CO), 8.4 (CH₃CH₂)

n-Amyl Acetate

171.1 (C=O), 64.4 (OCH₂), 28.4 (OCH₂CH₂),

22.4 (CH₂CH₂CH₃), 21.0 (CH₃CO), 13.9

(CH₂CH₃)

Isoamyl Acetate
171.2 (C=O), 63.2 (OCH₂), 37.2 (CH₂CH), 25.1

(CH), 22.4 ((CH₃)₂), 21.1 (CH₃CO)[1]

sec-Amyl Acetate
170.8 (C=O), 71.3 (OCH), 36.1 (CH₂), 21.2

(CH₃CO), 19.8 (CH₃CH), 13.9 (CH₂CH₃)
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Compound Key Absorption Frequencies (cm⁻¹)

tert-Amyl Acetate
~2970 (C-H stretch), ~1740 (C=O stretch),

~1240 (C-O stretch)

n-Amyl Acetate
~2960 (C-H stretch), ~1742 (C=O stretch),

~1235 (C-O stretch)

Isoamyl Acetate
~2960, 2870 (C-H stretch), ~1743 (C=O

stretch), ~1245 (C-O stretch)[2][3]

sec-Amyl Acetate
~2965 (C-H stretch), ~1738 (C=O stretch),

~1240 (C-O stretch)

Compound Key Mass-to-Charge Ratios (m/z)

tert-Amyl Acetate 130 (M+), 73, 55, 43

n-Amyl Acetate 130 (M+), 70, 56, 43

Isoamyl Acetate 130 (M+), 70, 55, 43[4]

sec-Amyl Acetate 130 (M+), 87, 69, 45, 43

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this comparison.

Sample Preparation: Approximately 5-10 mg of the amyl acetate isomer was dissolved in

~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a

relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for ¹³C. A spectral width of 240 ppm was

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.orgchemboulder.com/Spectroscopy/specttutor/ex5.shtml
https://www.echemi.com/cms/2132870.html
https://www.chegg.com/homework-help/questions-and-answers/using-mass-spectrum-isoamyl-acetate-shown-answer-questions-follow-fragmentation-note-expec-q51752373
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


used with an acquisition time of 1 second and a relaxation delay of 2 seconds. Proton

decoupling was applied during acquisition. 1024 scans were accumulated for each spectrum.

Data Processing: All NMR data were processed using standard NMR software. Fourier

transformation was applied, followed by phase and baseline correction. Chemical shifts were

referenced to the TMS signal at 0.00 ppm.

Sample Preparation: A drop of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹. A background spectrum of

the clean salt plates was recorded and subtracted from the sample spectrum. 16 scans were

co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR

spectrum. The positions of significant absorption bands were identified and reported in

wavenumbers (cm⁻¹).

Sample Introduction: The sample was introduced into the mass spectrometer via direct

injection or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable

for volatile organic compounds was used.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer,

scanning a mass range from m/z 35 to 200.

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak (M+)

and major fragment ions. The relative abundances of the key ions were determined.

Experimental Workflow
The general workflow for the spectroscopic analysis and comparison of the amyl acetate

isomers is depicted below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
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Figure 2: General workflow for spectroscopic comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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